2-Ethyl-1-hexene

Catalog No.
S566968
CAS No.
1632-16-2
M.F
C8H16
M. Wt
112.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1-hexene

CAS Number

1632-16-2

Product Name

2-Ethyl-1-hexene

IUPAC Name

3-methylideneheptane

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h3-7H2,1-2H3

InChI Key

XTVRLCUJHGUXCP-UHFFFAOYSA-N

SMILES

CCCCC(=C)CC

Canonical SMILES

CCCCC(=C)CC

Synthesis of Renewable Jet and Diesel Fuels

Specific Scientific Field: This application falls under the field of Energy & Environmental Science .

Comprehensive and Detailed Summary of the Application: 2-Ethyl-1-hexene has been used in the synthesis of renewable jet and diesel fuels . An efficient method for the selective dimerization of the renewable feedstock, 2-ethyl-1-hexene, to a complex mixture of C16H32 hydrocarbons has been developed .

Detailed Description of the Methods of Application or Experimental Procedures: The activity of a variety of strongly acidic heterogeneous catalysts was investigated to optimize the process . Montmorillonite K-10 and sulfated zirconia readily isomerized 2-ethyl-1-hexene to a mixture of the cis- and trans isomers of 3-methyl-2-heptene and 3-methyl-3-heptene, but were inactive for the dimerization of 2-ethyl-1-hexene at temperatures up to 116 °C . In contrast, the cation exchange resins Amberlyst-15 and Nafion, readily dimerized 2-ethyl-1-hexene at elevated temperatures . For both sets of catalysts, the degree of hydration strongly affected the rate of isomerization/dimerization . After hydrogenation over PtO2 and fractional distillation, saturated dimer mixtures could be isolated in up to 90% yield .

Thorough Summary of the Results or Outcomes Obtained: The dimers have a density of 0.78 g mL−1 and a freezing point <−60 °C, suggesting that they can be blended with renewable or conventional jet fuels, without adversely affecting the overall density and low temperature viscosity of the mixtures .

Hydroalkoxycarbonylation Reaction

Specific Scientific Field: This application falls under the field of Chemical Engineering .

Comprehensive and Detailed Summary of the Application: 2-Ethyl-1-hexene has been used in the hydroalkoxycarbonylation reaction . This is a type of carbonylation reaction where an alkene, an alcohol, and carbon monoxide react to form an ester .

Ethylene Trimerization

Specific Scientific Field: This application falls under the field of Petrochemical Research .

Comprehensive and Detailed Summary of the Application: 2-Ethyl-1-hexene has been used in the ethylene trimerization process . This process is of interest in the petrochemical industry due to its high selectivity towards 1-hexene in comparison to traditional ethylene oligomerization methods .

2-Ethyl-1-hexene is a colorless liquid at room temperature with a mild hydrocarbon odor []. It occurs naturally in some crude oils []. While not a major focus of scientific research itself, 2-ethyl-1-hexene serves as a starting material for the synthesis of various organic compounds used in flavors, fragrances, pharmaceuticals, dyes, and resins [].


Molecular Structure Analysis

The molecular formula of 2-Ethyl-1-hexene is C₈H₁₆. Its structure consists of an eight-carbon chain with a double bond between the second and third carbon atoms (C=C). An ethyl group (CH₃CH₂) is attached to the second carbon atom []. This double bond allows the molecule to participate in addition reactions, a key feature in organic synthesis [].


Chemical Reactions Analysis

Several reactions involving 2-ethyl-1-hexene are relevant in scientific research:

  • Synthesis

    2-Ethyl-1-hexene can be synthesized through various methods, including the dehydration of 2-octene-2-ol or the aldol condensation of butyraldehyde and propionaldehyde [].

  • Halogenation

    The double bond in 2-ethyl-1-hexene readily reacts with halogens (Cl₂, Br₂) to form vicinal dihalides (compounds with two halogen atoms on adjacent carbons). For example:

C₂H₅-CH(CH₂)₄-CH=CH₂ + Br₂ → C₂H₅-CH(CH₂)₄-CHBr-CH₂Br (eq. 1) [].

  • Polymerization

    Under specific conditions, 2-ethyl-1-hexene can undergo polymerization to form various polymers [].

  • Ozonolysis

    Reaction with ozone (O₃) cleaves the double bond, forming smaller carbonyl compounds (aldehydes or ketones) [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C₈H₁₆ []
  • Molecular Weight: 112.21 g/mol []
  • Physical State: Colorless liquid []
  • Melting Point: Data not readily available
  • Boiling Point: 120 °C []
  • Solubility: Soluble in organic solvents like alcohol, acetone, ether, and petroleum ether; insoluble in water []
  • Stability: Combustible liquid. Reacts with oxidizing materials [].

For instance, some aldehydes or ketones produced via ozonolysis might have biological activities depending on their structure [].

XLogP3

4

Boiling Point

120.0 °C

UNII

9LQ21Q17WH

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (26.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (73.33%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (20%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (93.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (80%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

19.72 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

1632-16-2

Wikipedia

3-methyleneheptane

General Manufacturing Information

Heptane, 3-methylene-: ACTIVE

Dates

Modify: 2023-08-15

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